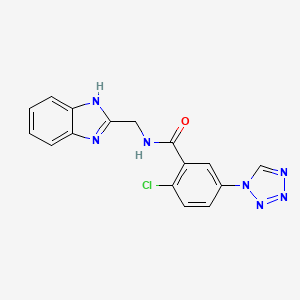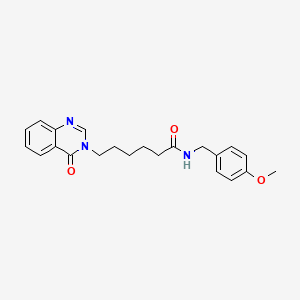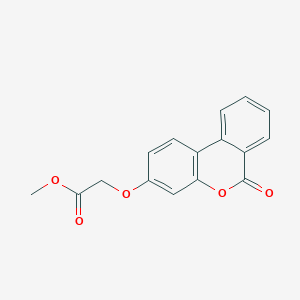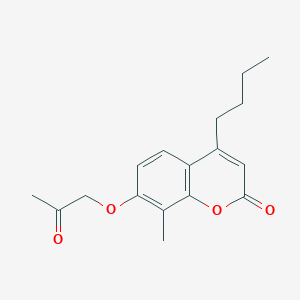![molecular formula C23H16Cl2O4 B14957528 3,6-dichloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957528.png)
3,6-dichloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the condensation of appropriate phenolic compounds with acetic anhydride in the presence of a catalyst to form the chromen-2-one core.
Chlorination: The chromen-2-one core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Chemical Reactions Analysis
3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis (programmed cell death) .
Comparison with Similar Compounds
3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE can be compared with other chromen-2-one derivatives, such as:
3,6-Dichloro-4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one: This compound has a similar structure but with a methyl group instead of a phenoxy group, leading to different chemical and biological properties.
3,6-Dichloro-4-methyl-7-[(3-phenyl)methoxy]chromen-2-one: This compound lacks the phenoxy group, which may result in reduced biological activity compared to the target compound.
The uniqueness of 3,6-DICHLORO-4-METHYL-7-[(3-PHENOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H16Cl2O4 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
3,6-dichloro-4-methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H16Cl2O4/c1-14-18-11-19(24)21(12-20(18)29-23(26)22(14)25)27-13-15-6-5-9-17(10-15)28-16-7-3-2-4-8-16/h2-12H,13H2,1H3 |
InChI Key |
LIXHTTZTBHRRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-[2-(1H-indol-3-yl)ethyl]-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B14957448.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14957459.png)

![3-[(2,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14957474.png)
![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide](/img/structure/B14957481.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14957490.png)
![[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14957498.png)
![N~5~-carbamoyl-N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957502.png)
![[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone](/img/structure/B14957519.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B14957533.png)


